Ethyl 2-(3-nitropyridin-2-yl)oxyacetate Ethyl 2-(3-nitropyridin-2-yl)oxyacetate
Brand Name: Vulcanchem
CAS No.: 136718-78-0
VCID: VC21203646
InChI: InChI=1S/C9H10N2O5/c1-2-15-8(12)6-16-9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3
SMILES: CCOC(=O)COC1=C(C=CC=N1)[N+](=O)[O-]
Molecular Formula: C9H10N2O5
Molecular Weight: 226.19 g/mol

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate

CAS No.: 136718-78-0

Cat. No.: VC21203646

Molecular Formula: C9H10N2O5

Molecular Weight: 226.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate - 136718-78-0

Specification

CAS No. 136718-78-0
Molecular Formula C9H10N2O5
Molecular Weight 226.19 g/mol
IUPAC Name ethyl 2-(3-nitropyridin-2-yl)oxyacetate
Standard InChI InChI=1S/C9H10N2O5/c1-2-15-8(12)6-16-9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3
Standard InChI Key XYNYNOQAHFLDQV-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=C(C=CC=N1)[N+](=O)[O-]
Canonical SMILES CCOC(=O)COC1=C(C=CC=N1)[N+](=O)[O-]

Introduction

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is a chemical compound with the molecular formula C9H10N2O5 and a molecular weight of 226.19 g/mol . It belongs to the class of organic compounds known as esters, specifically aromatic esters due to the presence of a pyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features.

Synthesis and Reactions

The synthesis of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate typically involves nucleophilic substitution reactions. For instance, it can be prepared by reacting a pyridinol derivative with ethyl chloroacetate or ethyl bromoacetate under appropriate conditions.

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate can undergo various chemical reactions, including hydrolysis under acidic or basic conditions, which would break the ester linkage. Additionally, the nitro group may undergo reduction, forming amines that could further react to form other derivatives.

Applications and Research Findings

This compound is primarily used as an intermediate in organic synthesis and has potential applications in medicinal chemistry. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activities.

Research on similar compounds suggests that modifications to the pyridine ring or the ester group can significantly affect biological activity. For example, changes in the substituents on the pyridine ring can alter the compound's ability to interact with specific molecular targets, influencing its therapeutic potential .

Safety and Handling

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate should be handled with caution due to its potential toxicity. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H320 (causes eye irritation), and H335 (may cause respiratory irritation) .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H320Causes eye irritation
H335May cause respiratory irritation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator